molecular formula C18H11BrFN3S B2479322 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 956755-13-8

4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2479322
CAS No.: 956755-13-8
M. Wt: 400.27
InChI Key: RFXLHHGCHJKMKI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic hybrid compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a bromophenyl-substituted thiazole core linked to a fluorophenyl-substituted pyrazole ring, a design that leverages the molecular hybridization strategy to potentially enhance biological activity and overcome drug resistance . The compound is part of a class of 2-(1H-pyrazol-1-yl)thiazoles that are extensively researched for their diverse therapeutic potential. These hybrids are recognized for their high antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . Specifically, such thiazole-linked pyrazole derivatives have demonstrated moderate to potent activity against a range of pathogenic organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal strains such as Candida albicans . Furthermore, structural analogs have shown promising antiproliferative effects against human cancer cell lines, positioning them as valuable scaffolds in the development of novel anticancer agents . The synthesis of this compound typically follows robust methodologies, often involving the Hantzsch thiazole synthesis route, where an appropriate pyrazole-1-carbothioamide intermediate undergoes cyclocondensation with a phenacyl bromide derivative . This reliable synthetic pathway ensures the production of a high-quality compound suitable for advanced research applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(4-bromophenyl)-2-[5-(4-fluorophenyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3S/c19-14-5-1-12(2-6-14)16-11-24-18(22-16)23-17(9-10-21-23)13-3-7-15(20)8-4-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXLHHGCHJKMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2C3=NC(=CS3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole is a member of the thiazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C24H17BrFN3SC_{24}H_{17}BrFN_3S. Its structure features:

  • A thiazole ring , which contributes to its biological activity.
  • A pyrazole moiety , known for various pharmacological effects.
  • Bromine and fluorine substituents that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives containing thiazole structures had comparable activity to standard antibiotics such as norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. It was noted that compounds with similar structures exhibited cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl rings is crucial for enhancing anticancer activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundJurkat< 10
Similar Thiazole DerivativeHT-29< 15
Doxorubicin (Standard)Jurkat5

Anticonvulsant Activity

Research also highlights the anticonvulsant properties of thiazole derivatives. The compound's structural configuration may play a role in modulating neurotransmitter systems, thereby providing a basis for its anticonvulsant effects .

Case Studies

One notable case study involved the synthesis and biological evaluation of various thiazole-pyrazole hybrids. These compounds were tested for their ability to inhibit cancer cell proliferation and showed promising results, particularly in compounds with bromine or fluorine substitutions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific protein targets through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Comparison with Halogenated Analogs

Isostructural Chloro- and Bromo-Substituted Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) and 5 (4-(4-fluorophenyl analog) exhibit identical crystal structures but differ in halogen substituents (Cl vs. Br). Single-crystal diffraction revealed isostructurality, with slight adjustments in packing due to halogen size differences (Cl: 1.81 Å, Br: 1.96 Å). Both compounds display two independent molecules per asymmetric unit, with similar conformations but non-identical intermolecular contacts .

Table 1: Structural Parameters of Halogenated Analogs
Compound Halogen (X) Crystal System Space Group Intermolecular Contacts
4 Cl Monoclinic P2₁/c C–H···Cl, π–π stacking
5 Br Monoclinic P2₁/c C–H···Br, π–π stacking

Source: Adapted from

Substituent Diversity in Thiazole Derivatives

highlights derivatives with varied substituents (Table 2), demonstrating how electronic and steric effects influence melting points and yields. Bromophenyl-containing compounds generally exhibit higher melting points (e.g., 2-2g: 230–232°C), likely due to increased molecular symmetry and stronger van der Waals interactions .

Table 2: Physicochemical Properties of Thiazole Derivatives
Compound Substituents (R₁, R₂) Melting Point (°C) Yield (%)
2-2b 4-Cl, phenyl 248–250 85
2-2c 4-Br, N,N-dimethylaniline 214–216 61
2-2d 4-Br, 4-methoxyphenyl 220–222 63
2-2g 4-Br, 4-nitrophenyl 230–232 45

Source:

Anticancer Activity

  • Bromophenyl-Thiophene Hybrid (): 2-[5-(4-Fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole showed potent activity against A549 lung adenocarcinoma cells (IC₅₀ = 62.5 µg/mL), outperforming cisplatin (IC₅₀ = 45.88 µg/mL) .
  • Fluorophenyl-Thiophene Derivative ():
    A related compound with 2,4-dichlorophenyl and thiophene groups exhibited superior cytotoxicity against HepG2 cells compared to cisplatin .

Antifungal Activity

  • 4-Methylsulfonylphenyl Derivative (): Demonstrated IC₅₀ = 250 µg/mL against Candida zeylanoides, surpassing ketoconazole .
  • Chlorophenyl-Furan Hybrid ():
    MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .

Functional Group Impact on Activity

  • Fluorine Substitution: The para-fluorophenyl group enhances PDE3 inhibition () and may improve bioavailability due to increased electronegativity .
  • Bromine vs.
  • Triazole Incorporation (): Compounds with triazole rings (e.g., 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole) exhibit antimicrobial activity, suggesting triazoles contribute to target binding .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for higher boiling points) to improve cyclization efficiency.
  • Use microwave-assisted synthesis to reduce reaction time .

How is the crystal structure of this compound determined, and what insights do crystallographic parameters provide?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Agilent SuperNova) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXS-97 for phase problem resolution .
  • Refinement : Apply SHELXL-97 with full-matrix least-squares methods to refine atomic positions and thermal parameters .

Q. Crystallographic Data (Example from ) :

ParameterValue
Space GroupOrthorhombic, P2₁2₁2₁
Unit Cell (Å)a = 11.3476, b = 14.0549, c = 15.954
Z4
R Factor0.052

Q. Insights :

  • The dihedral angle between thiazole and pyrazole rings (e.g., 12.8°) indicates planarity, influencing π-π stacking interactions .

What intermolecular interactions stabilize the crystal packing, and how do they impact physicochemical properties?

Advanced Research Question
The crystal lattice is stabilized by:

  • C-H···N/F Hydrogen Bonds : Between thiazole C-H donors and pyrazole N/F acceptors (distance: 2.6–3.0 Å) .
  • π-π Stacking : Between aromatic rings (e.g., centroid-centroid distance: 3.7 Å), enhancing thermal stability .
  • Halogen Interactions : Bromine participates in Type-II halogen···π contacts (C-Br···Cg), contributing to lattice energy .

Q. Impact :

  • Increased melting point and reduced solubility in polar solvents due to dense packing.

How can researchers reconcile contradictory biological activity data for structurally similar thiazole derivatives?

Advanced Research Question
Contradictions often arise from:

  • Substituent Effects : Minor changes (e.g., -Br vs. -Cl) alter electron distribution, affecting target binding. For example, COX-2 inhibition in celecoxib analogs depends on trifluoromethyl positioning .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

Q. Resolution Strategies :

  • Perform dose-response curves (IC50/EC50 comparisons) under standardized conditions.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like HIV-1 RT or COX-2 .

What computational methods are effective for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution .
  • MD Simulations : Study solvation effects (e.g., in water/DMSO) using GROMACS to predict solubility and aggregation behavior.
  • ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions .

How can researchers validate the purity and structural integrity of synthesized batches?

Basic Research Question

  • Analytical Techniques :
    • NMR : Confirm proton environments (e.g., pyrazole H signals at δ 6.8–7.5 ppm) .
    • HPLC-MS : Monitor purity (>98%) and molecular ion peaks ([M+H]+ expected at m/z 573.49) .
    • Elemental Analysis : Match calculated vs. observed C/H/N/S/Br/F ratios (±0.3%) .

Q. Troubleshooting :

  • Use preparative HPLC to isolate byproducts (e.g., uncyclized intermediates).

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